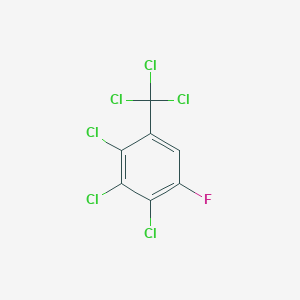

5-Fluoro-2,3,4-trichlorobenzotrichloride

Beschreibung

Eigenschaften

IUPAC Name |

2,3,4-trichloro-1-fluoro-5-(trichloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl6F/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWBDCFTQRGSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl6F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Precursor Synthesis: 2,3,4-Trichloro-5-fluorobenzene

The critical intermediate for this synthesis is 2,3,4-trichloro-5-fluorobenzene, which requires regioselective halogenation. A plausible route involves:

-

Fluorination via Schiemann Reaction : Starting with 2,3,4-trichloroaniline, diazotization followed by treatment with hydrofluoric acid (HF) introduces the fluorine atom at the para position relative to the amino group.

-

Stepwise Chlorination : Subsequent chlorination using Cl₂ in the presence of FeCl₃ directs substituents to the ortho and meta positions, leveraging the electron-withdrawing effects of fluorine.

Key Conditions :

Friedel-Crafts Reaction Optimization

Building on patent CN101429117A, the reaction of 2,3,4-trichloro-5-fluorobenzene with CCl₄ proceeds as follows:

Reaction Setup

Mechanism :

The AlCl₃ facilitates the formation of a reactive acylium ion (CCl₃⁺), which undergoes electrophilic substitution at the activated position of the aromatic ring.

Workup and Purification

-

Quenching : Reaction mixture cooled to 30–50°C and quenched with water to hydrolyze excess AlCl₃.

-

Distillation : CCl₄ is recovered via steam distillation (0.3 MPa, 25–45 minutes), yielding crude 5-fluoro-2,3,4-trichlorobenzotrichloride.

-

Crystallization : The crude product is crystallized from sulfuric acid (8:1 acid-to-precursor ratio) at 120–130°C.

Yield : ~76–99% (extrapolated from analogous reactions in CN107118096B).

Alternative Pathways: Hydrolysis and Oxidation

Patent CN107118096B outlines a hydrolysis-oxidation sequence for benzotrichloride derivatives, which could be adapted for the target compound:

Hydrolysis of Trichloromethyl Intermediates

This step converts byproducts (e.g., over-chlorinated species) into carboxylic acids, which are subsequently removed via filtration.

Oxidation to Stabilize the Product

-

Oxidants : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) at 20–40°C.

-

Purpose : Eliminates residual reducing agents and stabilizes the trichloromethyl group.

Challenges and Mitigation Strategies

Regioselectivity Issues

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-2,3,4-trichlorobenzotrichloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields less chlorinated or fluorinated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Fluoro-2,3,4-trichlorobenzotrichloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.

Biology and Medicine: In biological and medical research, the compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. Its fluorine and chlorine atoms can enhance the biological activity and stability of drug molecules.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of polymers, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism by which 5-Fluoro-2,3,4-trichlorobenzotrichloride exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. The presence of fluorine and chlorine atoms can influence the reactivity and selectivity of the compound in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and applications of halogenated benzoyl chlorides are heavily influenced by the type, number, and position of substituents. Below is a comparative analysis with key analogs:

Key Observations:

Electron-Withdrawing Effects :

- The trifluoro (2,3,4-F) and methoxy (5-OCH₃) groups in 5-Methoxy-2,3,4-trifluorobenzoyl chloride reduce electrophilicity at the carbonyl carbon compared to the target compound, making it less reactive in nucleophilic acyl substitutions.

- In contrast, the three chlorine atoms in 5-Fluoro-2,3,4-trichlorobenzoyl chloride enhance electrophilicity, favoring reactions with amines or alcohols to form amides or esters.

Biological Activity: Fluorinated pyrimidines like 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR) exhibit anticancer activity by inhibiting thymidylate synthase.

Thermal and Chemical Stability :

- Chlorine substituents increase molecular weight and boiling points compared to fluorine analogs. For example, the trifluoro derivative (CAS 1263376-71-1) likely has lower thermal stability due to weaker C-F bonds versus C-Cl bonds.

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2,3,4-trichlorobenzotrichloride, and how can reaction conditions be optimized?

A common approach involves halogenation of precursor aromatic compounds. For example, fluorination of chlorinated benzotrifluoride derivatives using agents like SF₄ or HF-pyridine under controlled temperatures (80–120°C) is effective. Catalysts such as boron trifluoride etherate can enhance regioselectivity . Optimization requires monitoring reaction progress via HPLC or GC-MS to balance yield and purity, particularly to avoid over-chlorination byproducts. Reaction solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorine substitution patterns, while ¹H/¹³C NMR resolves aromatic proton environments .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2/M+4 peaks).

- X-ray Crystallography : Resolves structural ambiguities in regiochemistry when single crystals are obtainable .

- FT-IR : Identifies functional groups (C-Cl, C-F stretches at 700–800 cm⁻¹ and 1100–1200 cm⁻¹, respectively) .

Q. How should researchers handle stability and storage challenges for this compound?

Due to hydrolytic sensitivity (trichloride groups), store under anhydrous conditions (desiccated, <5% humidity) at –20°C. Use amber vials to prevent photodegradation. Stability assays via TGA/DSC can predict decomposition thresholds (typically >150°C) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for its synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates, clarifying regioselectivity in halogenation. For example, conflicting data on fluorination vs. chlorination dominance can be addressed by comparing activation energies of competing pathways . Molecular dynamics simulations further predict solvent effects on reaction trajectories .

Q. What strategies mitigate conflicting biological activity data in antimicrobial studies?

Inconsistent MIC (Minimum Inhibitory Concentration) values may arise from compound aggregation or solvent interference. Use orthogonal assays:

Q. How can environmental impact assessments be integrated into synthetic workflows?

- Life Cycle Analysis (LCA) : Quantify waste from halogenation steps (e.g., Cl₂ byproducts).

- Green Chemistry Metrics : Atom economy (<50% for multi-step syntheses) and E-factors guide solvent/reagent selection .

- Degradation Studies : Use HPLC-UV to track hydrolysis rates in simulated environmental conditions (pH 5–9) .

Q. What advanced separation techniques improve purification of halogenated isomers?

- HPLC with PFP Columns : Exploit pentafluorophenyl stationary phases for resolving Cl/F positional isomers.

- Simulated Moving Bed (SMB) Chromatography : Scalable for gram-to-kilogram separations.

- Membrane Technologies : Fluorinated polymer membranes (e.g., PVDF) selectively partition halogenated species .

Methodological Frameworks

Q. How to design experiments linking this compound’s electronic properties to catalytic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.